

# An In-Depth Technical Guide to Ninerafaxstat: A Novel Prodrug Targeting Cardiac Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ninerafaxstat (IMB-1018972) is a promising, orally active investigational drug classified as a cardiac mitotrope, designed to modulate cellular energy metabolism within the heart. It functions as a prodrug, undergoing metabolic activation to exert its therapeutic effects. This technical guide provides a comprehensive overview of ninerafaxstat, its active metabolites, mechanism of action, and a summary of key preclinical and clinical findings. The document details the metabolic pathway of the prodrug, the pharmacokinetics of its active moieties, and efficacy data from clinical trials in cardiovascular diseases such as non-obstructive hypertrophic cardiomyopathy (nHCM) and diabetic cardiomyopathy. Furthermore, it outlines the experimental basis for its mechanism as a partial fatty acid oxidation (pFOX) inhibitor through the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT).

### Introduction

Cardiomyopathies and heart failure are often characterized by a state of cardiac energy deficit. The failing heart exhibits a metabolic shift, becoming less efficient in its use of oxygen for ATP production. **Ninerafaxstat** is a novel therapeutic agent developed to address this metabolic inefficiency. By partially inhibiting fatty acid oxidation, **ninerafaxstat** aims to shift the heart's energy substrate preference towards glucose, a more oxygen-efficient fuel source. This guide delves into the core scientific principles of **ninerafaxstat**, from its prodrug nature to its ultimate effects on cardiac energetics.



## The Prodrug and its Active Metabolites

**Ninerafaxstat** is administered as a prodrug, IMB-1018972, which is inactive in its initial form. Its therapeutic activity is dependent on its conversion to active metabolites within the body.

#### **Chemical Structures**

The chemical structure of the prodrug, **ninerafaxstat** (IMB-1018972), is provided below.

Ninerafaxstat (IMB-1018972)

- IUPAC Name: 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3carboxylate[1]
- Chemical Formula: C22H29N3O5[2]
- Molecular Weight: 415.49 g/mol [2]

The primary active metabolite of **ninerafaxstat** is IMB-1028814. This active moiety is formed through the hydrolysis of the ester bond in the parent prodrug. A significant portion of IMB-1028814, estimated to be around 60%, is further metabolized to trimetazidine (TMZ), which is itself a well-characterized partial fatty acid oxidation inhibitor[3][4]. While some preclinical reports mention the presence of three metabolically active metabolites, the identities of the primary active players that have been characterized are IMB-1028814 and trimetazidine.

#### **Metabolic Activation Pathway**

The metabolic activation of **ninerafaxstat** is a two-step process that results in the formation of two known active metabolites.





Click to download full resolution via product page

Metabolic activation pathway of **ninerafaxstat**.

# Mechanism of Action: Partial Fatty Acid Oxidation (pFOX) Inhibition

The therapeutic effect of **ninerafaxstat**'s active metabolites stems from their ability to partially inhibit fatty acid oxidation (pFOX) in the mitochondria of cardiomyocytes.

## Target Enzyme: 3-Ketoacyl-CoA Thiolase (3-KAT)

The primary molecular target of the active metabolites of **ninerafaxstat** is 3-ketoacyl-CoA thiolase (3-KAT). This enzyme catalyzes the final step of the mitochondrial  $\beta$ -oxidation spiral, where a C2 acetyl-CoA unit is cleaved from a 3-ketoacyl-CoA molecule.

### **Signaling Pathway**

By competitively inhibiting 3-KAT, the active metabolites of **ninerafaxstat** reduce the rate of fatty acid metabolism. This leads to a metabolic shift, prompting the heart to increase its utilization of glucose for energy production. Glucose oxidation is more oxygen-efficient than fatty acid oxidation, meaning more ATP is produced per molecule of oxygen consumed. This enhanced metabolic efficiency is particularly beneficial in conditions of cardiac stress or ischemia.





Click to download full resolution via product page

Mechanism of action of ninerafaxstat's active metabolites.

## **Quantitative Data**

The following tables summarize the key quantitative data from preclinical and clinical studies of ninerafaxstat.

## Table 1: Pharmacokinetics of Ninerafaxstat Active Metabolites in Healthy Adults (Phase 1)



| Parameter                                                                                           | IMB-1028814 | Trimetazidine (TMZ) |
|-----------------------------------------------------------------------------------------------------|-------------|---------------------|
| Median Tmax (hours)                                                                                 | 0.5 - 5.0   | 1.5 - 8.0           |
| Geometric Mean Half-life (t½) (hours)                                                               | 2.5 - 4.5   | 6.5 - 9.5           |
| Accumulation (Rac) after 5 days (200 mg BID)                                                        | 1.22        | 2.28                |
| Urinary Excretion (% of dose)                                                                       | 3.9 - 5.7%  | 23.1 - 32.5%        |
| (Data from a first-in-human,<br>Phase 1, randomized, double-<br>blind, placebo-controlled<br>study) |             |                     |

Table 2: Efficacy of Ninerafaxstat in Clinical Trials

| Indication                                                          | Trial                   | Key Finding                                                                                                                                                                                                                                                  |
|---------------------------------------------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Diabetic Cardiomyopathy                                             | IMPROVE-DiCE (Phase 2a) | - 32% improvement in myocardial energetics (PCr/ATP ratio) (p<0.01)- 34% reduction in myocardial triglyceride content (p=0.026)-15% improvement in LV peak circumferential diastolic strain rate (p<0.047)- 11% improvement in peak LV filling rate (p<0.05) |
| Non-obstructive Hypertrophic Cardiomyopathy (nHCM)                  | IMPROVE-HCM (Phase 2)   | - Significant improvement in<br>ventilatory efficiency<br>(VE/VCO2 slope) vs. placebo<br>(LS mean difference: -2.1;<br>p=0.006)                                                                                                                              |
| (Data from the IMPROVE-<br>DiCE and IMPROVE-HCM<br>clinical trials) |                         |                                                                                                                                                                                                                                                              |



## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **ninerafaxstat** and its metabolites are often proprietary. However, based on the scientific literature, a general methodology for a key assay is described below.

### 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay

This in vitro assay is crucial for determining the inhibitory potential of compounds on the target enzyme.

Objective: To measure the dose-dependent inhibition of 3-KAT activity by **ninerafaxstat**'s active metabolites.

#### General Protocol Outline:

- Enzyme Source: Purified 3-ketoacyl-CoA thiolase enzyme from a relevant species (e.g., human, rat) or isolated mitochondria from cardiac tissue.
- Substrate: A suitable 3-ketoacyl-CoA substrate (e.g., 3-keto-palmitoyl-CoA).
- Assay Principle: The thiolase reaction involves the cleavage of the 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA), producing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. The reaction can be monitored spectrophotometrically by following the decrease in absorbance of the enol form of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., 303 nm) or by coupling the production of a reaction product to a subsequent enzymatic reaction that produces a detectable signal.

#### Procedure:

- Prepare a reaction mixture containing a suitable buffer, the 3-KAT enzyme, and Coenzyme
  A.
- Add varying concentrations of the test compounds (IMB-1028814, trimetazidine) or a vehicle control.
- Initiate the reaction by adding the 3-ketoacyl-CoA substrate.



- Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.
- Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor.
  Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.



Click to download full resolution via product page

Workflow for 3-KAT inhibition assay.

## Conclusion



**Ninerafaxstat** represents a targeted approach to treating cardiovascular diseases by addressing the underlying metabolic dysregulation in the heart. As a prodrug, it delivers active metabolites that partially inhibit fatty acid oxidation, thereby enhancing the efficiency of cardiac energy production. The quantitative data from clinical trials demonstrate its potential to improve cardiac energetics and function in patient populations with significant unmet needs. Further research and larger clinical trials will continue to elucidate the full therapeutic potential of this novel cardiac mitotrope.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ninerafaxstat Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ninerafaxstat: A Novel Prodrug Targeting Cardiac Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12786360#ninerafaxstat-prodrug-and-active-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com